molecular formula C9H6OS2 B14267061 (4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one

(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one

Cat. No.: B14267061
M. Wt: 194.3 g/mol
InChI Key: KCXYVBVGYBOIQV-HTVHTIBLSA-N
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Description

(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one is a unique organic compound characterized by its distinctive cycloocta[d][1,3]dithiol ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of dithiols and cyclooctene derivatives in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dithiol.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces dithiols.

Scientific Research Applications

(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.

    Disilanes: Organosilicon compounds with unique electronic structures.

Uniqueness

(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one is unique due to its specific ring structure and the presence of dithiol groups. This gives it distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H6OS2

Molecular Weight

194.3 g/mol

IUPAC Name

(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one

InChI

InChI=1S/C9H6OS2/c10-9-11-7-5-3-1-2-4-6-8(7)12-9/h1-6H/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?

InChI Key

KCXYVBVGYBOIQV-HTVHTIBLSA-N

Isomeric SMILES

C\1=C\C=C/C2=C(SC(=O)S2)\C=C1

Canonical SMILES

C1=CC=CC2=C(C=C1)SC(=O)S2

Origin of Product

United States

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